molecular formula C7H7ClIN B2867653 2-Chloro-3-iodo-4,6-dimethylpyridine CAS No. 1935347-31-1

2-Chloro-3-iodo-4,6-dimethylpyridine

Cat. No.: B2867653
CAS No.: 1935347-31-1
M. Wt: 267.49
InChI Key: SMRRVPHDVDYDKU-UHFFFAOYSA-N
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Description

2-Chloro-3-iodo-4,6-dimethylpyridine is a versatile chemical compound with the molecular formula C7H7ClIN. It is characterized by the presence of chlorine and iodine atoms attached to a pyridine ring, along with two methyl groups at the 4 and 6 positions. This compound is used in various scientific research areas due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-iodo-4,6-dimethylpyridine typically involves halogenation reactions. One common method is the iodination of 2-chloro-4,6-dimethylpyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process requires precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-iodo-4,6-dimethylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, leading to the formation of new derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions, forming carbon-carbon bonds with different aryl or alkyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions. The reactions are performed under inert atmosphere conditions, often in the presence of a base like potassium carbonate.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines with different functional groups replacing the chlorine or iodine atoms.

    Coupling Reactions: Products are typically biaryl or diaryl compounds, depending on the nature of the coupling partners.

Scientific Research Applications

2-Chloro-3-iodo-4,6-dimethylpyridine is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodo-4,6-dimethylpyridine in chemical reactions is primarily due to the presence of reactive halogen atoms and methyl groups. These functional groups facilitate various chemical transformations, including nucleophilic substitution and coupling reactions. The compound’s reactivity is influenced by the electronic effects of the substituents on the pyridine ring, which can activate or deactivate certain positions for chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-iodo-4,6-dimethylpyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which provides a balance of reactivity and stability. This dual halogenation allows for versatile chemical modifications and makes the compound valuable in various synthetic applications.

Properties

IUPAC Name

2-chloro-3-iodo-4,6-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClIN/c1-4-3-5(2)10-7(8)6(4)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRRVPHDVDYDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1I)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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